N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S3/c1-4-14-5-6-15(24-14)25(21,22)17-8-7-13-10-23-16(18-13)20-12(3)9-11(2)19-20/h5-6,9-10,17H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWCIBPEQCCRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2S3 |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 71802131 |
| LogP | 3.12 |
| Polar Surface Area | 75.56 Ų |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
In a study evaluating the structure-activity relationship (SAR) of thiazole derivatives, it was found that modifications to the thiazole ring can enhance antibacterial efficacy. The compound this compound was tested against a panel of resistant strains and demonstrated promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been explored in various cell lines. In vitro studies indicated that compounds with similar structural features exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid . -
Case Study on Cytotoxic Effects :
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .
Scientific Research Applications
Structural Features
The compound features several key structural components:
- Thiazole Ring : Contributes to antimicrobial activity.
- Pyrazole Ring : Associated with anticancer properties.
- Thiophene Sulfonamide : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. The unique structure of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide suggests it may be effective against various pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of similar compounds against Staphylococcus aureus and Escherichia coli. Results showed that modifications in the thiazole moiety enhanced activity, indicating a potential for this compound to be developed into a therapeutic agent for bacterial infections.
Anticancer Properties
The presence of pyrazole in the compound's structure positions it as a candidate for anticancer drug development. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that derivatives of pyrazole effectively inhibited the growth of human cancer cell lines, including breast and lung cancers. The sulfonamide group may enhance selectivity towards cancer cells while minimizing effects on normal cells.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The incorporation of a sulfonamide group in this compound may provide dual benefits—antimicrobial and anti-inflammatory effects.
Case Study: Inflammatory Response Modulation
Research involving animal models indicated that compounds with sulfonamide groups reduced inflammation markers significantly when administered during inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-(2-(3,5-dimethylpyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide | Thiazole, Pyrazole, Thiophene | Antimicrobial, Anticancer | Complex heterocyclic structure |
| 3-Amino-pyrazole | Pyrazole | Anticancer | Simpler structure |
| 5-Methylthiazole | Thiazole | Antimicrobial | Lacks additional heterocycles |
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) demonstrates moderate nucleophilic substitution reactivity. In ethanol-triethylamine systems, this group reacts with electrophilic reagents such as alkyl halides or aryl chlorides. For example:
Key factors:
-
Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions .
-
Steric hindrance from the ethylthiophene group reduces substitution rates compared to simpler sulfonamides.
Transition Metal-Catalyzed Coupling Reactions
The thiazole and thiophene rings participate in cross-couplings. The thiazole’s C4 position is particularly reactive in palladium-catalyzed Suzuki-Miyaura couplings:
-
The pyrazole’s dimethyl groups stabilize the metal complex during catalysis .
-
Thiophene’s ethyl substituent directs electrophilic coupling to the α-position relative to the sulfonamide.
Electrophilic Aromatic Substitution (EAS)
The 5-ethylthiophene ring undergoes regioselective EAS. Nitration and halogenation occur preferentially at the C3 position:
| Reaction | Reagents | Position Selectivity | Byproducts | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C3 > C4 | <5% di-nitration | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | C3 | Minor ortho-bromination |
-
Ethyl groups deactivate the ring but act as meta-directors, favoring C3 substitution.
-
Competing sulfonamide oxidation is observed under strong acidic conditions.
Reduction of Thiazole Ring
Catalytic hydrogenation selectively reduces the thiazole’s C=N bond:
textReaction: Thiazole → Thiazoline Conditions: H₂ (1 atm), Pd/C, MeOH, 25°C, 6h Yield: 68% [6][8]
Oxidation of Pyrazole Methyl Groups
Controlled oxidation converts methyl groups to carboxylic acids:
textReagents: KMnO₄, H₂O, 70°C Product: Dicarboxylic acid derivative Yield: 41% (partial overoxidation observed) [3][9]
Biological Degradation Pathways
In metabolic studies (human liver microsomes), the compound undergoes two primary transformations:
| Pathway | Enzyme Involved | Half-Life (t₁/₂) | Metabolite | Source |
|---|---|---|---|---|
| Sulfonamide hydrolysis | CYP3A4 | 77 min | 5-Ethylthiophene-2-sulfonic acid | |
| Thiazole N-dealkylation | Flavin monooxygenases | 22 min | Pyrazole-thiazole fragment |
Stability Under Acidic/Basic Conditions
| Condition | Degradation Observed | Major Products | Stability Rating | Source |
|---|---|---|---|---|
| 1M HCl, reflux, 2h | Partial hydrolysis | Thiophene-sulfonic acid + amine | Moderate | |
| 1M NaOH, 60°C, 6h | Complete hydrolysis | 5-Ethylthiophene-2-sulfonate | Low |
Coordination Chemistry
The pyrazole-thiazole system acts as a polydentate ligand for transition metals:
| Metal Salt | Complex Structure | Application Study | Source |
|---|---|---|---|
| Cu(II) acetate | Tetradentate N,S-chelate | Antifungal activity | |
| Ru(III) chloride | Octahedral coordination sphere | Catalytic oxidation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with compounds reported in pharmacopeial and crystallographic literature:
Structural and Functional Group Analysis
Key Differences and Implications
Sulfonamide vs. Carbamates (as in Compound m) and ureidos (Compound o) may confer greater metabolic stability but reduced solubility due to their lower polarity.
Thiazole Substitution Patterns :
- The 3,5-dimethylpyrazolyl substituent on the target’s thiazole ring introduces steric bulk, which could hinder binding in shallow active sites compared to the ethylthiazolyl group in Compound m.
- Compound o’s hydroperoxypropan substituent may confer redox activity, absent in the target compound, suggesting divergent mechanisms (e.g., prodrug activation vs. direct inhibition).
Research Findings and Limitations
- Crystallographic Data : SHELX software (widely used for small-molecule refinement) could resolve the target compound’s conformation, particularly the orientation of the pyrazolyl-thiazole linkage, which may influence its bioactivity.
- Pharmacopeial Reports: Compounds m and o lack published bioactivity data, limiting direct comparisons.
Data Tables
Physicochemical Properties (Estimated)
| Property | Target Compound | Compound m | Compound o |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~600 | ~650 |
| clogP | ~3.5 | ~4.2 | ~5.8 |
| Hydrogen Bond Acceptors | 6 | 8 | 9 |
Functional Group Reactivity
| Group | Target Compound | Compound m | Compound o |
|---|---|---|---|
| Hydrogen Bonding | High (sulfonamide) | Moderate (carbamate) | Low (hydroperoxide) |
| Metabolic Stability | Moderate | High | Low |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide?
- Methodological Answer : A typical synthesis involves refluxing precursor compounds (e.g., 3,5-dimethyl-1H-pyrazole derivatives and thiazole intermediates) in ethanol or DMF/EtOH mixtures for 2–4 hours. Post-reaction, solids are filtered, washed with ethanol, and recrystallized using solvent mixtures (e.g., DMF:EtOH 1:1) to enhance purity. Key steps include stoichiometric control of reagents and purification via column chromatography. Structural validation employs NMR (¹H/¹³C), mass spectrometry (HRMS), and IR spectroscopy .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., pyrazole and thiophene protons), while ¹³C NMR confirms carbon backbone integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹).
- HPLC-PDA : Assesses purity (>95%) by quantifying UV-active impurities. Cross-referencing computational predictions (e.g., DFT-optimized geometries) with experimental data enhances accuracy .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to mitigate inhalation risks. Avoid skin contact due to potential sulfonamide sensitization. Waste disposal follows protocols for sulfonamide derivatives (e.g., neutralization before disposal). Pre-lab training on emergency procedures (e.g., spill containment) is mandatory, as per institutional Chemical Hygiene Plans .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) principles, such as factorial designs or response surface methodology, to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design could optimize reflux time and solvent ratios. Computational reaction path searches (e.g., via quantum chemical calculations) predict intermediates, reducing trial-and-error experimentation. Post-optimization, validate using GC-MS or LC-MS to quantify byproducts .
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects omitted in DFT). Address this by:
- Hybrid QM/MM Simulations : Incorporate explicit solvent molecules.
- Experimental Validation : Compare computed activation energies with kinetic studies (e.g., Arrhenius plots).
- Sensitivity Analysis : Identify which computational parameters (e.g., basis sets) most affect outcomes. Iterative feedback loops between simulations and experiments refine accuracy .
Q. What strategies are recommended for studying the compound’s reaction mechanisms at a molecular level?
- Methodological Answer : Use density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., sulfonamide formation). Pair with isotopic labeling (e.g., ¹⁵N in pyrazole rings) to track atom migration via NMR. In situ FTIR or Raman spectroscopy monitors intermediate formation during reactions. For complex pathways, employ ab initio molecular dynamics to simulate solvent and temperature effects .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Scale-up introduces issues like heat transfer inefficiencies and solvent recovery. Solutions include:
- Reactor Design : Use continuous-flow systems to enhance mixing and temperature control.
- Membrane Separation : Purify intermediates via nanofiltration or reverse osmosis.
- Process Simulation : Tools like Aspen Plus® model mass/energy balances to predict bottlenecks. Pilot-scale trials validate scalability .
Q. How can comparative studies with structural analogs enhance understanding of this compound’s properties?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., replacing ethylthiophene with methyl or propyl groups). Compare:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
